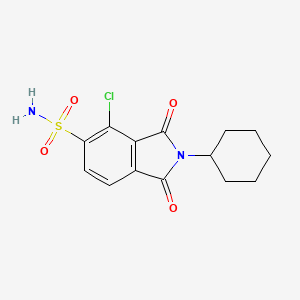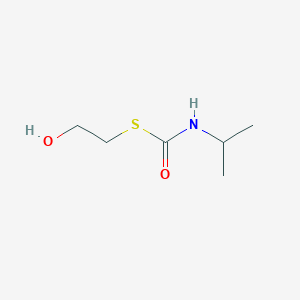![molecular formula C8H8N4O B12906253 6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-ylcyanamide CAS No. 88696-62-2](/img/structure/B12906253.png)
6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-ylcyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-yl)cyanamide is a compound that belongs to the class of pyrano[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of N-(6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-yl)cyanamide makes it a subject of interest in medicinal chemistry and drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-yl)cyanamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the condensation of appropriate aldehydes with cyanoacetamide in the presence of a base, followed by cyclization to form the pyrano[2,3-d]pyrimidine core . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine .
Industrial Production Methods
Industrial production methods for N-(6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-yl)cyanamide are not well-documented in the literature. scaling up the laboratory synthesis methods with appropriate optimization of reaction conditions and purification techniques could be a potential approach for industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-yl)cyanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The cyanamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include various substituted pyrano[2,3-d]pyrimidine derivatives, which can exhibit different biological activities .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of N-(6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-yl)cyanamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the Hedgehog signaling pathway, which is crucial in cell proliferation and differentiation . The compound binds to key proteins in the pathway, preventing their activation and subsequent downstream signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyrano[2,3-d]pyrimidine derivatives such as:
- Pyrano[2,3-d]pyrimidine-2,4-dione derivatives
- Pyrido[2,3-d]pyrimidin-5-one derivatives
Uniqueness
N-(6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-2-yl)cyanamide is unique due to its specific substitution pattern and the presence of the cyanamide group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for further exploration in drug discovery and development.
Propriétés
Numéro CAS |
88696-62-2 |
|---|---|
Formule moléculaire |
C8H8N4O |
Poids moléculaire |
176.18 g/mol |
Nom IUPAC |
6,7-dihydro-5H-pyrano[2,3-d]pyrimidin-2-ylcyanamide |
InChI |
InChI=1S/C8H8N4O/c9-5-11-8-10-4-6-2-1-3-13-7(6)12-8/h4H,1-3H2,(H,10,11,12) |
Clé InChI |
OBDOUIMLSQBKHM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CN=C(N=C2OC1)NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(4-Chlorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12906183.png)
![Furan, tetrahydro-2-[(1R)-1-iodo-3-phenylpropyl]-, (2R)-](/img/structure/B12906191.png)










![6-Fluoro-4,4-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12906260.png)
